molecular formula C21H16N2O2 B11596226 2-amino-4-(2-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(2-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B11596226
M. Wt: 328.4 g/mol
InChI Key: OGMYIHGMFPDLJF-UHFFFAOYSA-N
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Description

2-amino-4-(2-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the one-pot synthesis, which involves the reaction of malononitrile, aldehyde, and dimedone or 2-naphthol under solvent-free conditions at elevated temperatures . Catalysts such as titanium tetrachloride stabilized on nano-cellulose can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can help in scaling up the production while maintaining high yields and purity. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-amino-4-(2-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(2-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In corrosion inhibition, the compound adsorbs onto metal surfaces, forming a protective layer that prevents further corrosion .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
  • 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile

Uniqueness

2-amino-4-(2-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile stands out due to its unique methoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-amino-4-(2-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C21H16N2O2/c1-24-18-9-5-4-8-15(18)19-16-11-10-13-6-2-3-7-14(13)20(16)25-21(23)17(19)12-22/h2-11,19H,23H2,1H3

InChI Key

OGMYIHGMFPDLJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N

Origin of Product

United States

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